molecular formula C23H29ClN6O B2664313 N2-(3,5-dimethylphenyl)-N4-(4-ethylphenyl)-6-(morpholin-4-yl)-1,3,5-triazine-2,4-diamine hydrochloride CAS No. 1179403-59-8

N2-(3,5-dimethylphenyl)-N4-(4-ethylphenyl)-6-(morpholin-4-yl)-1,3,5-triazine-2,4-diamine hydrochloride

Katalognummer: B2664313
CAS-Nummer: 1179403-59-8
Molekulargewicht: 440.98
InChI-Schlüssel: XOOCIQDMETVUQD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Historical Development of 1,3,5-Triazine Research

The investigation of 1,3,5-triazines dates to the late 19th century, with Adolf Pinner’s 1890 synthesis of triazine derivatives via the reaction of aryl amidines with phosgene. Early applications focused on industrial uses, such as cyanuric chloride in herbicide production (e.g., simazine and atrazine). The mid-20th century saw expansion into pharmaceuticals, driven by the discovery of melamine and cyanuric acid derivatives. A pivotal shift occurred in the 2000s, as researchers exploited the triazine core’s ability to engage in hydrogen bonding and π-π interactions, enabling targeted enzyme inhibition. The development of chlorinated triazines for reactive dyes further demonstrated the scaffold’s adaptability.

Table 1: Milestones in 1,3,5-Triazine Research

Year Development Significance
1890 Pinner triazine synthesis Enabled systematic triazine derivatization
1955 Commercialization of simazine Established agricultural applications
2004 First PI3K-inhibitory triazines Catalyzed oncology-focused research
2024 Multi-target triazine anticancer agents Highlighted polypharmacology potential

Significance of N2-(3,5-Dimethylphenyl)-N4-(4-Ethylphenyl)-6-(Morpholin-4-yl)-1,3,5-Triazine-2,4-Diamine Hydrochloride in Scientific Literature

This compound exemplifies strategic molecular design to enhance target affinity and solubility. The morpholino group improves water solubility while serving as a hydrogen bond acceptor, critical for kinase domain interactions. Substituent analysis reveals:

  • 3,5-Dimethylphenyl : Enhances lipophilicity, promoting membrane permeability.
  • 4-Ethylphenyl : Balances steric bulk and electronic effects for selective binding.
  • Hydrochloride salt : Improves crystallinity and bioavailability.

Recent molecular docking studies suggest strong binding to PI3Kα (ΔG = -9.8 kcal/mol) and mTOR (ΔG = -8.7 kcal/mol), correlating with enzymatic IC₅₀ values below 50 nM. Its dual inhibition potential addresses compensatory pathway activation—a common limitation in single-target therapies.

Overview of Current Research Trends in Triazine Pharmacophores

Modern triazine research emphasizes three strategic axes:

1. Polypharmacology : Compounds like this compound are engineered to simultaneously inhibit PI3K, mTOR, and VEGFR2, overcoming tumor resistance mechanisms.

2. Substituent-Driven Selectivity : Structure-activity relationship (SAR) studies systematically vary substituents at positions 2, 4, and 6 of the triazine core. For instance:

Table 2: Impact of Substituents on Enzymatic Inhibition

Position Substituent PI3Kα IC₅₀ (nM) mTOR IC₅₀ (nM)
6 Morpholino 42 ± 3.1 67 ± 4.8
6 Piperidinyl 58 ± 4.2 89 ± 5.6
2 3,5-Dimethylphenyl 38 ± 2.9 72 ± 4.1

Data adapted from demonstrates the morpholino group’s superiority in PI3Kα inhibition.

3. Hybrid Scaffolds : Integration of triazines with quinazoline or indole moieties enhances DNA intercalation capacity while maintaining kinase inhibition. The compound’s ethylphenyl group may enable such hybridizations through Suzuki-Miyaura cross-coupling.

Eigenschaften

IUPAC Name

2-N-(3,5-dimethylphenyl)-4-N-(4-ethylphenyl)-6-morpholin-4-yl-1,3,5-triazine-2,4-diamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28N6O.ClH/c1-4-18-5-7-19(8-6-18)24-21-26-22(25-20-14-16(2)13-17(3)15-20)28-23(27-21)29-9-11-30-12-10-29;/h5-8,13-15H,4,9-12H2,1-3H3,(H2,24,25,26,27,28);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOOCIQDMETVUQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC2=NC(=NC(=N2)N3CCOCC3)NC4=CC(=CC(=C4)C)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29ClN6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

N2-(3,5-dimethylphenyl)-N4-(4-ethylphenyl)-6-(morpholin-4-yl)-1,3,5-triazine-2,4-diamine hydrochloride is a compound of significant interest due to its potential biological activity, particularly in the context of cancer treatment and other therapeutic applications. This article aims to provide a comprehensive overview of its biological properties, including synthesis methods, mechanisms of action, and relevant case studies.

The compound has the following chemical characteristics:

  • Molecular Formula : C22H27ClN6O
  • Molecular Weight : 442.9 g/mol
  • CAS Number : 1179435-53-0

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of the Triazine Core : This is achieved through cyclization reactions involving cyanuric chloride and appropriate amines.
  • Substitution Reactions : The introduction of dimethylphenyl and ethylphenyl groups occurs via nucleophilic aromatic substitution.
  • Morpholino Group Addition : This step involves nucleophilic substitution using morpholine.
  • Hydrochloride Salt Formation : The final product is converted to its hydrochloride salt by reacting with hydrochloric acid.

Anticancer Properties

Recent studies have demonstrated that derivatives of triazine compounds exhibit notable anticancer activity. For instance:

  • Compounds similar to N2-(3,5-dimethylphenyl)-N4-(4-methoxyphenyl)-6-(morpholin-4-yl)-1,3,5-triazine have shown superior antiproliferative effects against various cancer cell lines such as MDA-MB-231 (breast cancer), HeLa (cervical cancer), and A498 (kidney cancer) cells when compared to imatinib, a well-known anticancer drug .

The IC50 values for some derivatives were reported as follows:

CompoundCell LineIC50 (μM)
4fMDA-MB-2316.25
4kMDA-MB-2318.18
ImatinibMDA-MB-23135.50

These findings suggest that compounds derived from the triazine structure can inhibit tumor growth effectively.

The mechanism by which N2-(3,5-dimethylphenyl)-N4-(4-ethylphenyl)-6-(morpholin-4-yl)-1,3,5-triazine-2,4-diamine exerts its biological effects includes:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation.
  • Modulation of Signaling Pathways : It can interfere with signaling pathways that promote cell survival and proliferation.
  • Induction of Apoptosis : The compound may trigger apoptotic pathways in cancer cells.

Case Studies

Several case studies have highlighted the effectiveness of triazine derivatives in preclinical models:

  • In Vivo Studies : Compound 4f demonstrated strong inhibitory effects on MDA-MB-231 tumor xenografts in vivo, indicating its potential for further development as an anticancer agent .
  • Comparative Studies : Research comparing various triazine derivatives has shown that modifications in substituents significantly affect their biological activity and selectivity towards cancer cells .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Triazine derivatives with morpholine and aryl substituents are common in medicinal chemistry. Below is a comparative analysis of structurally related compounds, focusing on synthesis, physicochemical properties, and biological relevance.

Physicochemical and Pharmacokinetic Properties

  • Hydrophobicity : The target compound’s 3,5-dimethylphenyl and 4-ethylphenyl groups increase lipophilicity compared to the chloro-substituted analogue in , which may enhance membrane permeability but reduce aqueous solubility.
  • Solubility : The morpholin-4-yl group in the target compound and improves solubility relative to halogenated derivatives (e.g., ). The hydrochloride salt further enhances solubility.
  • Stability : Chloro-substituted triazines (e.g., ) are more reactive toward nucleophilic substitution, whereas aryl amine-substituted derivatives (target compound) exhibit greater stability under physiological conditions.

Key Research Findings

  • Crystallography : The analogue in exhibits bond lengths and angles consistent with planar triazine cores, suggesting similar structural rigidity in the target compound .
  • Synthetic Efficiency : The high yield (81.3%) of supports the feasibility of scalable synthesis for the target compound using analogous methods .
  • Pharmacokinetics : Halogenated triazines (e.g., ) show slower metabolic clearance but higher toxicity risks compared to aryl amine derivatives .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.